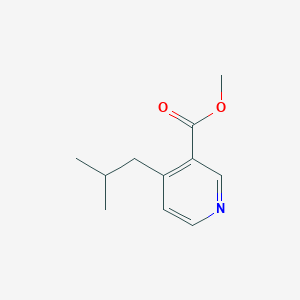
Methyl4-isobutylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl4-isobutylnicotinate is a chemical compound that belongs to the class of nicotinic acid esters It is structurally characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, along with an isobutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-isobutylnicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The isobutyl group is introduced through a subsequent alkylation reaction using isobutyl bromide and a base such as potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where nicotinic acid and methanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products.
化学反应分析
Types of Reactions
Methyl4-isobutylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Nicotinic alcohol derivatives.
Substitution: Various substituted nicotinic esters.
科学研究应用
Methyl4-isobutylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of certain industrial products, including coatings and adhesives.
作用机制
The mechanism of action of Methyl4-isobutylnicotinate involves its interaction with specific molecular targets in the body. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, leading to changes in cellular signaling pathways. This interaction can result in various physiological responses, including vasodilation and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- Methyl nicotinate
- Isobutyl nicotinate
- Ethyl nicotinate
Uniqueness
Methyl4-isobutylnicotinate is unique due to the presence of both the methyl ester and isobutyl groups, which confer distinct chemical and biological properties. Compared to other nicotinic acid esters, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further research and development.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
methyl 4-(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)6-9-4-5-12-7-10(9)11(13)14-3/h4-5,7-8H,6H2,1-3H3 |
InChI 键 |
JYHOYKWNPLPVLB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=NC=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


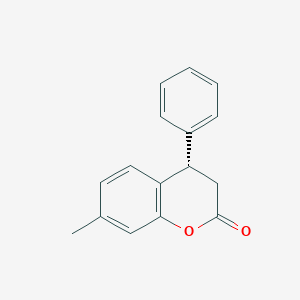
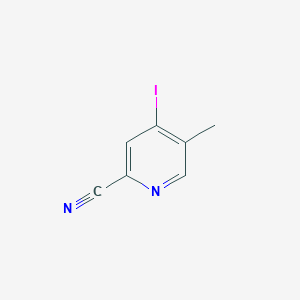
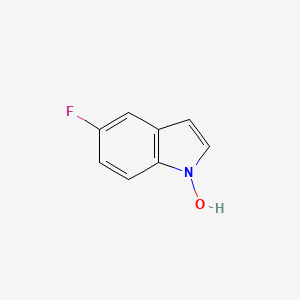
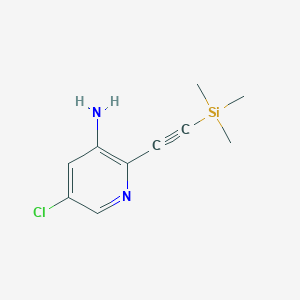
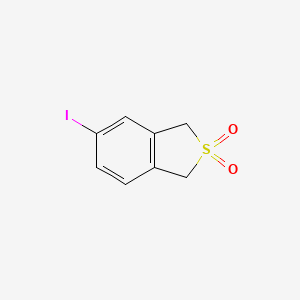
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)
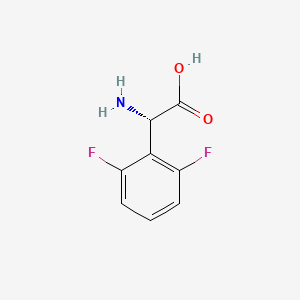
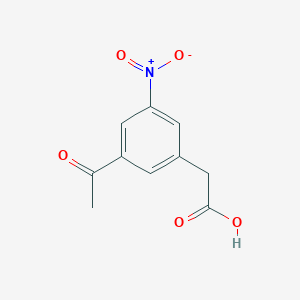
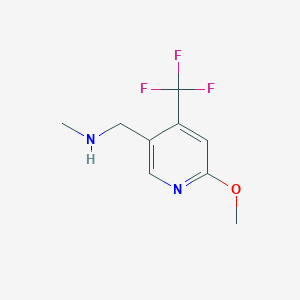
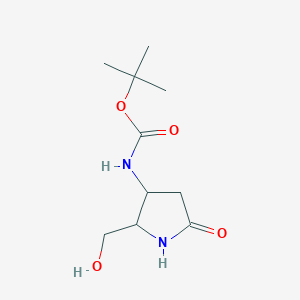
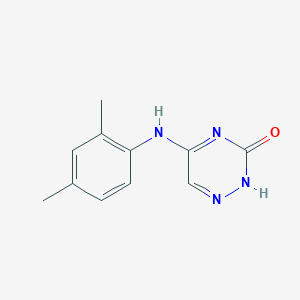
![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)
![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
